(4S)-4-Acetoxy-2-cyclopenten-1-one
Description
Significance of Chiral Cyclopentenone Derivatives in Organic Chemistry
Chiral cyclopentenone derivatives are prized as powerful synthons in organic synthesis due to the diverse chemical transformations possible with the enone structural motif. nih.govacs.org Their utility spans the synthesis of prostaglandins (B1171923), clavulones, and other bioactive molecules. nih.gov
Historical Context and Evolution of Synthesis Strategies
The development of synthetic routes to chiral cyclopentenones has been a continuous area of research. nih.gov Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. More advanced strategies have focused on asymmetric synthesis, which aims to create the desired enantiomer directly. These methods include:
Chemical and enzymatic resolution: This involves separating enantiomers from a racemic mixture. acs.org
Asymmetric Pauson-Khand reaction: A powerful method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide. organic-chemistry.org
Nazarov cyclization: An electrocyclic reaction that converts divinyl ketones into cyclopentenones. organic-chemistry.org
Organocatalyzed reactions: The use of small organic molecules to catalyze enantioselective transformations. acs.org
Asymmetric functionalization of an existing cyclopentenone unit: Modifying a pre-existing cyclopentenone to introduce chirality. acs.org
Functionalization of chiral building blocks: Starting with a chiral molecule and converting it into a cyclopentenone. acs.org
A notable synthesis of (4R)-(+)-acetoxy-2-cyclopenten-1-one, the enantiomer of the title compound, starts from (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297). orgsyn.org This process involves the oxidation of the hydroxyl group using pyridinium (B92312) chlorochromate. orgsyn.org
Role as a Versatile Chiral Building Block
(4S)-4-Acetoxy-2-cyclopenten-1-one and its enantiomer are highly valued as versatile chiral building blocks. Their utility stems from the presence of multiple functional groups that can be selectively manipulated. For instance, the ketone can undergo 1,2- or 1,4-addition reactions, the double bond can be functionalized, and the acetate group can be hydrolyzed to reveal a hydroxyl group for further transformations. nih.govacs.org
This versatility has been demonstrated in the total synthesis of numerous complex molecules, including:
Bartlett's brefeldin intermediate cenmed.comchemicalbook.com
Spinosyn A analogs cenmed.comchemicalbook.com
(+)-7-deaza-5′-noraristeromycin cenmed.comchemicalbook.com
(±) Strychnine (B123637) and the Wieland-Gumlich aldehyde cenmed.comchemicalbook.com
Carbocyclic nucleosides, such as Carbovir, a potent anti-HIV agent google.comnih.gov
Stereochemical Considerations and Enantiomeric Purity in Synthetic Applications
The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of biologically active molecules. The enantiomeric purity of a chiral building block like this compound directly impacts the stereochemical integrity of the final product.
Absolute Configuration and Chiral Integrity
The absolute configuration of this compound is designated as (S) at the C4 position according to the Cahn-Ingold-Prelog priority rules. Maintaining this specific configuration, or chiral integrity, throughout a synthetic sequence is crucial. High enantiomeric purity (often expressed as enantiomeric excess, or ee) is essential to ensure that the final product exhibits the desired biological activity and to avoid potential off-target effects from the unwanted enantiomer. For example, high purity (≥99% ee) (1R,4S)-4-hydroxy-2-cyclopentenyl acetate, a precursor to the enantiomer of the title compound, can be obtained through enzymatic hydrolysis. orgsyn.org
The use of chiral reagents and catalysts in asymmetric synthesis aims to produce cyclopentenone derivatives with high enantiomeric excess. acs.orgorgsyn.org The ability to access multigram quantities of high-quality (>99% ee) material is a significant advantage for its application in the synthesis of complex targets. orgsyn.org
Structure
3D Structure
Properties
CAS No. |
59995-50-5 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
[(1S)-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3/t7-/m1/s1 |
InChI Key |
YNCKAQVPQJWLJW-SSDOTTSWSA-N |
SMILES |
CC(=O)OC1CC(=O)C=C1 |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)C=C1 |
Canonical SMILES |
CC(=O)OC1CC(=O)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4s 4 Acetoxy 2 Cyclopenten 1 One and Its Enantiomers
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. nih.govnih.gov These strategies are particularly effective for producing chiral cyclopentenones. acs.org
Enantioselective Hydrolysis and Kinetic Resolution of Racemic Precursors
Kinetic resolution, a cornerstone of biocatalysis, involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the transformed product. almacgroup.com
Lipases are a class of enzymes widely employed in organic synthesis due to their broad substrate tolerance and high enantioselectivity. nih.gov Several lipases have been successfully utilized in the kinetic resolution of racemic esters related to 4-acetoxy-2-cyclopenten-1-one.
Wheat Germ Lipase (B570770): This lipase has been effectively used in the hydrolysis of the acetate (B1210297) group. For instance, in the preparation of (4R)-(+)-Hydroxy-2-cyclopenten-1-one, wheat germ lipase is added to a solution of (4R)-(+)-acetoxy-2-cyclopenten-1-one in a phosphate (B84403) buffer, leading to selective hydrolysis. orgsyn.org
Pseudomonas cepacia lipase (PCL): PCL is another key enzyme for these transformations. It can be used for the enantioselective hydrolysis of a racemic acetate, yielding the corresponding optically active alcohol and unreacted acetate.
Candida antarctica lipase (CAL): CAL, often immobilized as Novozym 435, is a highly efficient and versatile biocatalyst. It is frequently used for both hydrolysis and esterification reactions with high enantioselectivity in the synthesis of chiral cyclopentenone precursors.
The following table summarizes the application of various lipases in the resolution of cyclopentenone derivatives.
| Enzyme | Substrate | Product(s) | Key Feature |
| Wheat Germ Lipase | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | (4R)-(+)-Hydroxy-2-cyclopenten-1-one | Selective hydrolysis orgsyn.org |
| Pseudomonas cepacia lipase | Racemic 4-acetoxy-2-cyclopenten-1-one | Enantiopure alcohol and acetate | Kinetic resolution |
| Candida antarctica lipase | Racemic alcohol/acetate | Enantiopure acetate/alcohol | High enantioselectivity in hydrolysis and esterification |
Acetylcholinesterase (AChE), an enzyme primarily known for its role in neurotransmission by hydrolyzing acetylcholine, has also been explored for its synthetic utility. nih.gov It can catalyze the enantioselective hydrolysis of certain esters. For example, electric eel acetylcholinesterase has been noted as a biocatalyst for the hydrolysis of acetoxycyclopentenone derivatives, offering an alternative to lipases. orgsyn.org
Enzymatic Derivatization Strategies for Stereocontrol
Beyond kinetic resolution, enzymes can be used to introduce chirality through derivatization of prochiral or meso compounds. This approach often involves the selective acylation of a diol or the desymmetrization of a meso-compound. These strategies can provide high yields of enantiomerically pure products, avoiding the 50% theoretical yield limit of kinetic resolutions. researchgate.net
Asymmetric Chemical Synthesis Routes
In addition to biocatalytic methods, asymmetric chemical synthesis provides a powerful platform for the enantioselective preparation of (4S)-4-Acetoxy-2-cyclopenten-1-one.
Oxidation of Chiral Cyclopentenol (B8032323) Precursors
A common and effective strategy involves the oxidation of a chiral cyclopentenol precursor to the corresponding cyclopentenone. The stereochemistry of the final product is dictated by the chirality of the starting alcohol.
Pyridinium (B92312) Chlorochromate (PCC): PCC is a widely used oxidizing agent in organic synthesis. researchgate.net In a notable example, the synthesis of (4R)-(+)-Acetoxy-2-cyclopenten-1-one is achieved by the oxidation of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate. orgsyn.org The reaction is typically carried out in a suitable solvent like dichloromethane, often in the presence of a buffer such as anhydrous sodium acetate and molecular sieves. orgsyn.org This method provides the desired product in high yield. orgsyn.org
The following table outlines the key reagents and outcomes of this asymmetric oxidation.
| Precursor | Oxidizing Agent | Product | Yield |
| (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate | Pyridinium Chlorochromate (PCC) | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | 83% orgsyn.org |
Synthesis from Chiral Pool Precursors
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex stereoselective syntheses. uwindsor.ca This approach leverages the inherent chirality of these natural molecules to construct complex chiral targets. Several members of the chiral pool have been identified as starting points for the synthesis of 4-hydroxy-2-cyclopentenone (B1226963) derivatives.
Initial efforts in prostaglandin (B15479496) synthesis identified naturally occurring compounds as viable precursors. One such example is the fungal metabolite Terrein . Terrein has been chemically converted to (4R)-acetoxy-2-cyclopentenone, the enantiomer of the title compound. documentsdelivered.comorgsyn.org This conversion demonstrates the utility of complex natural products as scaffolds for producing valuable chiral synthons.
D-Glucose , a readily available and inexpensive sugar, has also been utilized as a starting material for the synthesis of (4S)-4-hydroxy-2-cyclopenten-1-one. orgsyn.org Although multi-step, this conversion validates the use of carbohydrates in constructing these cyclopentenone systems, taking advantage of the multiple stereocenters present in the glucose molecule to direct the stereochemical outcome of the final product.
Similarly, D-Tartaric Acid is a widely used chiral building block. While direct synthesis of the title compound is less commonly cited, tartaric acid has been employed in the synthesis of related chiral cyclopentenone derivatives. For instance, a synthetic route starting from meso-tartaric acid has been developed to produce enantiomers of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide, showcasing the versatility of tartaric acid in building complex cyclopentane (B165970) rings. rsc.org The principles of these syntheses often involve the creation of key intermediates where the stereochemistry is set by the starting material from the chiral pool.
Desymmetrization Strategies
Desymmetrization of a prochiral or meso-compound is a powerful strategy for asymmetric synthesis, allowing for the creation of chiral molecules from achiral starting materials in a single, highly enantioselective step. For the synthesis of this compound and its enantiomer, the desymmetrization of meso-cis-3,5-diacetoxy-1-cyclopentene is a particularly effective and widely adopted method. orgsyn.orgsci-hub.seresearchgate.net
This strategy typically involves the enantioselective hydrolysis or transesterification of one of the two ester groups of the meso-diacetate, catalyzed by an enzyme, most commonly a lipase. researchgate.net The starting material, meso-cis-3,5-diacetoxy-1-cyclopentene, can be prepared from cyclopentadiene (B3395910) through photooxidation and subsequent acetylation. sci-hub.seresearchgate.net
The key desymmetrization step yields the monoacetate, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, in high yield and excellent enantiomeric excess (e.e.). researchgate.net This chiral monoacetate is the direct precursor to the enantiomer of the title compound, (4R)-acetoxy-2-cyclopenten-1-one, via oxidation of the secondary alcohol. orgsyn.org To obtain the desired (4S) enantiomer, the other enantiomer of the monoacetate, (1S,4R)-4-hydroxycyclopent-2-en-1-yl acetate, can be produced or the stereocenter can be inverted in a subsequent step.
One highly efficient protocol involves the enzymatic transesterification of the diacetate with methanol (B129727) in methyl tert-butyl ether (MTBE) using an immobilized lipase, such as Novozym-435®. researchgate.net This method has been shown to produce the enantiomerically pure monoacetate with yields as high as 95% and an enantiomeric excess greater than 99%. researchgate.net A significant advantage of this enzymatic approach is its scalability and the reusability of the enzyme catalyst, making it suitable for large-scale preparation. sci-hub.seresearchgate.net
| Starting Material | Catalyst/Enzyme | Product | Yield | Enantiomeric Excess (e.e.) |
| meso-cis-3,5-Diacetoxy-1-cyclopentene | Novozym-435® (immobilized lipase) | (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate | 95% | >99% |
| meso-cis-3,5-Diacetoxy-1-cyclopentene | Lipase from Candida antarctica | (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate | High | >99% |
| meso-cis-3,5-Diacetoxy-1-cyclopentene | Amano Lipase from Burkholderia cepacia | (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate | 70% (in aqueous buffer) | >99% |
Palladium-Catalyzed Asymmetric Transformations
Palladium catalysis has emerged as a versatile and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high levels of chemo-, regio-, and stereoselectivity. In the context of synthesizing chiral cyclopentenones, palladium-catalyzed asymmetric reactions, particularly allylic alkylations and desymmetrizations, are of significant importance. uwindsor.cawikipedia.orgrsc.org
The foundational Tsuji-Trost reaction involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile. wikipedia.org The asymmetric variant, known as the Trost Asymmetric Allylic Alkylation (AAA), employs chiral ligands to induce enantioselectivity. wikipedia.orgsigmaaldrich.comsynarchive.com This methodology can be applied to the desymmetrization of meso-compounds.
A prominent example is the palladium-catalyzed oxidative desymmetrization of meso-cycloalkene derivatives. Trost and colleagues have demonstrated that meso-dibenzoates of cyclopentene (B43876) can be desymmetrized to yield γ-benzoyloxy cycloalkenones in good yields and with excellent enantioselectivity. rsc.orgnih.gov This reaction proceeds via a palladium(II)-catalyzed process where a chiral ligand, often a derivative of 1,2-diaminocyclohexane (DACH), controls the stereochemical outcome. sigmaaldrich.com The resulting enantioenriched γ-acyloxy cycloalkenone is a close analog of the target molecule and serves as a versatile intermediate for a wide range of substituted cycloalkenones. rsc.org
The general mechanism for such a desymmetrization involves the formation of a π-allyl palladium complex. The chiral ligand environment dictates which of the two enantiotopic leaving groups is eliminated and/or which face of the π-allyl complex is attacked by a nucleophile, leading to the enantioenriched product.
| Substrate Type | Catalyst System | Ligand Type | Product Type | Enantiomeric Excess (e.e.) |
| meso-Dibenzoate of cyclopentene | Pd(OAc)₂ / Oxidant | Chiral Bisphosphine (Trost Ligand) | γ-Benzoyloxy cyclopentenone | High to Excellent |
| Racemic Allylic Acetate | [Pd(π-allyl)Cl]₂ | Chiral Trost Ligand | Deracemized Allylic Product | High to Excellent |
While direct palladium-catalyzed asymmetric acetoxylation to form this compound is a challenging transformation, these desymmetrization and kinetic resolution strategies provide a powerful and flexible entry into this class of chiral building blocks. figshare.com The ability to use different enantiomers of the chiral ligand allows for the synthesis of either enantiomer of the final product, highlighting the strategic advantage of this catalytic approach. rsc.org
Synthetic Utility of 4s 4 Acetoxy 2 Cyclopenten 1 One As a Key Chiral Intermediate
Applications in Prostaglandin (B15479496) Synthesis
Prostaglandins (B1171923) are a class of physiologically active lipid compounds that exhibit a broad range of biological activities. The core structure of many prostaglandins features a five-membered ring, making chiral cyclopentenones like (4S)-4-Acetoxy-2-cyclopenten-1-one ideal precursors. Its strategic use allows for the controlled installation of the requisite stereocenters and side chains characteristic of these molecules.
Derivatization to Prostanoid Synthons
The conversion of this compound into key prostanoid synthons is a critical first step in many total syntheses. These synthons are more advanced intermediates that already incorporate portions of the final prostaglandin structure. A common and effective strategy involves the conjugate addition of organocuprates to the enone system of the cyclopentenone. This 1,4-addition allows for the introduction of the prostaglandin's lower side chain with high stereocontrol.
For instance, the reaction of this compound with a suitable lithium diorganocuprate reagent, derived from the desired side chain, proceeds to afford a 3-substituted cyclopentanone (B42830). The stereochemistry of the newly formed stereocenter at the 3-position is directed by the existing stereocenter at the 4-position. Following the conjugate addition, the resulting enolate can be trapped with various electrophiles, further elaborating the structure.
A key transformation of the initial adduct is the hydrolysis of the acetate (B1210297) group to reveal a hydroxyl group. This hydroxyl group, along with the newly introduced side chain and the ketone functionality, provides the necessary handles for the subsequent construction of the prostaglandin's upper side chain and any further required modifications. The resulting functionalized cyclopentanone is a versatile prostanoid synthon, primed for conversion into a variety of prostaglandin analogs. The fungal metabolite Terrein, for example, can be chemically converted to (4R)-acetoxy-2-cyclopentenone, an enantiomer of the subject of this article, highlighting the utility of this class of compounds as prostaglandin synthons. documentsdelivered.com
Strategies for Prostaglandin Side-Chain Elaboration
With the lower side chain installed via conjugate addition to this compound, the next critical phase is the elaboration of the upper side chain. Various strategies have been developed to achieve this, often leveraging the ketone functionality of the cyclopentanone ring.
One widely employed method is the Wittig reaction or its Horner-Wadsworth-Emmons variant. These reactions allow for the introduction of the carboxylic acid-containing upper side chain by reacting the cyclopentanone with a suitable phosphorus ylide. The geometry of the resulting double bond can often be controlled by the choice of reaction conditions and the specific ylide used.
Another powerful technique involves the trapping of the enolate, formed after the initial conjugate addition, with an allylic halide. This introduces a versatile three-carbon unit that can be further manipulated to construct the upper side chain. For instance, subsequent ozonolysis of the allylic double bond can yield an aldehyde, which can then be oxidized to the required carboxylic acid.
The following table summarizes the key reactions involved in the elaboration of prostaglandin side chains from a cyclopentenone precursor:
| Reaction Type | Reagent(s) | Purpose |
| Conjugate Addition | Lithium diorganocuprate | Introduction of the lower side chain |
| Wittig Reaction | Phosphorus ylide | Introduction of the upper side chain |
| Horner-Wadsworth-Emmons | Phosphonate ester, base | Introduction of the upper side chain |
| Enolate Alkylation | Allylic halide | Introduction of a precursor to the upper side chain |
| Ozonolysis | Ozone, then a reducing agent | Cleavage of a double bond to form an aldehyde |
These strategies, often used in combination, provide a robust and flexible toolbox for the synthesis of a diverse range of prostaglandins and their analogs, starting from the chiral building block this compound.
Total Synthesis of Complex Natural Products
The utility of this compound extends beyond prostaglandin synthesis to the total synthesis of other structurally complex and biologically active natural products. Its densely functionalized and stereochemically defined structure provides a strategic starting point for assembling intricate molecular architectures.
Brefeldin A
Brefeldin A is a fungal metabolite known for its ability to inhibit protein transport and induce apoptosis. nih.gov Its structure features a macrolactone fused to a functionalized cyclopentane (B165970) ring. While many syntheses of Brefeldin A start from the related alcohol, (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol, the corresponding ketone, this compound, serves as a crucial intermediate in these routes. rsc.orgsigmaaldrich.comresearchgate.net The synthesis of Bartlett's Brefeldin intermediate, for example, utilizes (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol as a reactant. sigmaaldrich.com
In a typical synthetic sequence, the alcohol is oxidized to the ketone, this compound. This ketone then undergoes a series of transformations to introduce the necessary functionalities for the subsequent macrolactonization. These transformations often involve stereoselective reductions, protection/deprotection sequences, and the installation of the side chain that will ultimately form the macrocycle. The inherent chirality of the starting material is pivotal in controlling the stereochemical outcome of these reactions, ultimately leading to the enantiomerically pure natural product.
Spinosyn A Analogs
Spinosyn A is a potent insecticide with a complex polycyclic structure that includes a tetracyclic core. nih.gov The development of synthetic analogs of Spinosyn A is an active area of research aimed at overcoming insect resistance. nih.gov this compound and its derivatives are valuable chiral synthons for the construction of the core structure of these analogs. The synthesis of Spinosyn A analogs has been reported using the related compound (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol as a starting material. sigmaaldrich.com
The synthesis of the tetracyclic core often involves a key intramolecular Diels-Alder reaction or other cycloaddition strategies where the cyclopentenone moiety serves as a dienophile or a precursor to one. The stereochemistry of the cyclopentenone ring plays a crucial role in directing the facial selectivity of the cycloaddition, thereby establishing the relative stereochemistry of the newly formed rings. Subsequent functional group manipulations and ring closures complete the synthesis of the complex tetracyclic framework of the Spinosyn A analogs.
Strychnine (B123637) and Wieland-Gumlich Aldehyde
Strychnine is a highly complex and synthetically challenging indole (B1671886) alkaloid. The Wieland-Gumlich aldehyde is a key degradation product of strychnine and also serves as a crucial intermediate in its total synthesis. nih.govwikipedia.org The enantioselective total synthesis of both (-)-strychnine and the Wieland-Gumlich aldehyde has been accomplished using starting materials derived from the enzymatic hydrolysis of cis-1,4-diacetoxycyclopent-2-ene, which yields the chiral precursor to this compound. wikipedia.orgnih.gov
In these elegant synthetic routes, the chiral cyclopentenone fragment is elaborated through a series of stereocontrolled reactions to construct the intricate polycyclic system of strychnine. For instance, the Overman synthesis of (–)-strychnine commenced with the desymmetrization of cis-1,4-diacetoxycyclopent-2-ene. nih.gov The resulting chiral alcohol is a direct precursor to the title ketone. This highlights the importance of the chiral cyclopentane core in establishing the absolute stereochemistry of the final natural product. The cyclopentenone's reactivity is harnessed to forge key carbon-carbon and carbon-nitrogen bonds, ultimately leading to the assembly of the complete heptacyclic structure of strychnine.
(+)-7-Deaza-5′-noraristeromycin
The carbocyclic nucleoside (+)-7-Deaza-5′-noraristeromycin is a significant target in medicinal chemistry due to its potential antiviral properties. The synthesis of this compound and its analogs often relies on the strategic use of chiral cyclopentane precursors. A key starting material for the enantiospecific synthesis of these compounds is (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate, a direct derivative of this compound obtained through stereoselective reduction of the ketone.
In one reported synthesis, (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate is reacted with 4-chloro-1H-imidazo[4,5-c]pyridine to introduce the deazapurine base, a critical step in forming the core structure of the target nucleoside analog. While this specific example utilizes the alcohol form, the synthesis originates from the chiral framework provided by the cyclopentenone, highlighting its foundational role. The ready availability of both enantiomers of 4-acetoxy-2-cyclopenten-1-one allows for access to a variety of stereoisomers of these nucleoside analogs for biological evaluation.
Other Chiral Cyclopentanoid Natural Compounds
The cyclopentane ring is a common structural motif in a vast number of natural products. The utility of this compound and its enantiomer extends to the synthesis of several other complex chiral cyclopentanoid natural compounds.
One prominent class of natural products synthesized from chiral cyclopentenone precursors are the prostaglandins . wikipedia.org These lipid compounds exhibit a wide range of physiological effects and have been major targets for synthetic chemists for decades. Derivatives of (R)-4-hydroxy-2-cyclopenten-1-one, which can be prepared from this compound, are considered crucial chiral building blocks in the quest for optically active prostaglandins. orgsyn.org
Another notable example is the macrolide antibiotic Brefeldin A , which is known to inhibit protein transport. The total synthesis of intermediates for Brefeldin A has been accomplished using (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol, demonstrating the utility of this chiral scaffold in constructing the complex cyclopentane core of the natural product. sigmaaldrich.comsigmaaldrich.com
Furthermore, this versatile building block has been employed in the synthesis of analogs of Spinosyn A , a complex insecticide, and has also been a starting point for the total synthesis of the intricate alkaloids (±)strychnine and the Wieland-Gumlich aldehyde . sigmaaldrich.comsigmaaldrich.com
Development of Pharmaceutical Scaffolds and Analogs
The strategic incorporation of the chiral cyclopentane framework derived from this compound has been pivotal in the development of novel pharmaceutical scaffolds and analogs with improved therapeutic profiles.
HIV-1 Protease Inhibitors Incorporating Bicyclic Oxazolidinone Scaffolds
In the ongoing effort to combat drug-resistant strains of HIV, researchers have designed and synthesized novel HIV-1 protease inhibitors. One successful approach involves the incorporation of a bicyclic oxazolidinone scaffold as a key structural element. nih.govosti.gov The synthesis of these complex ligands has been achieved enantioselectively starting from (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol. nih.gov
The design of these inhibitors is based on mimicking the hydrogen-bonding interactions of established drugs like darunavir (B192927) within the active site of the HIV-1 protease. nih.gov The cyclopentane-derived bicyclic oxazolidinone scaffold has proven to be an effective mimic. nih.gov The synthesis involves an o-iodoxybenzoic acid (IBX) mediated cyclization of carbamates derived from the chiral cyclopentenol (B8032323) precursor. nih.gov
Several inhibitors from this class have demonstrated excellent activity against both wild-type HIV-1 protease and multidrug-resistant variants. nih.govnih.gov The stereochemistry of the bicyclic oxazolidinone, which is directly controlled by the chirality of the starting cyclopentenone derivative, is crucial for the observed potency. nih.gov
| Compound | Enzyme K_i (pM) | Antiviral IC_50 (nM) |
| 4k | 40 | 31 |
Table 1: Biological activity of a potent HIV-1 protease inhibitor (4k) incorporating a bicyclic oxazolidinone scaffold derived from a this compound precursor. nih.govnih.gov
Carbocyclic Nucleosides
Carbocyclic nucleosides are analogs of natural nucleosides where the furanose oxygen has been replaced by a methylene (B1212753) group. This modification imparts greater chemical stability, particularly towards enzymatic cleavage, making them attractive candidates for antiviral and anticancer therapies. Chiral cyclopentenones are valuable precursors for the synthesis of these modified nucleosides. nih.gov
For instance, (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol serves as a building block for the synthesis of various biologically significant carbocyclic nucleosides. The synthesis of fluorocyclopentenyl cytosine, an analog with potential antitumor activity, begins with a cyclopentenone derivative that is itself prepared from D-ribose. The cyclopentenone moiety allows for the stereocontrolled introduction of the nucleobase and other functional groups onto the carbocyclic ring.
Intermediates for Agrochemicals and Perfumes
While chiral building blocks are of increasing importance in the synthesis of modern agrochemicals and fragrances to achieve higher efficacy and specificity, the direct application of this compound in the large-scale industrial production of these products is not widely documented in publicly available scientific literature. The use of chiral terpenes and amino acids is more commonly reported in these fields. nih.govleffingwell.com However, the versatile chemistry of cyclopentenones suggests their potential as intermediates for complex molecules in these areas, even if specific industrial examples are not prominent.
Role in the Synthesis of Annulated and Polyfunctionalized Cyclopentanone Derivatives
This compound is a valuable tool for the stereoselective synthesis of more complex cyclopentane structures, such as annulated (ring-fused) and polyfunctionalized cyclopentanone derivatives. Its ability to act as a synthetic equivalent of the unstable cyclopentadienone makes it particularly useful in cycloaddition reactions.
As an enone, 2-cyclopentenone readily participates in a variety of chemical transformations that allow for the construction of intricate molecular frameworks. These reactions include:
Michael Addition: The conjugate addition of nucleophiles to the double bond is a common strategy to introduce substituents at the 3-position of the ring.
Diels-Alder Reaction: Cyclopentenone is an excellent dienophile, reacting with a wide range of dienes to form bicyclic systems. This approach is fundamental to the synthesis of annulated cyclopentanones.
Nazarov Cyclization: This reaction, involving the acid-catalyzed cyclization of divinyl ketones, is a powerful method for synthesizing cyclopentenones themselves and can be adapted for more complex systems. researchgate.net
Pauson-Khand Reaction: This reaction combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, offering another route to highly substituted and annulated products. organic-chemistry.org
These reactions, often proceeding with high stereocontrol due to the existing chiral center in this compound, provide access to a diverse array of complex molecules from a relatively simple starting material.
Derivatization and Chemical Transformations of 4s 4 Acetoxy 2 Cyclopenten 1 One
Protection and Deprotection Strategies
The strategic protection and deprotection of the functional groups in (4S)-4-acetoxy-2-cyclopenten-1-one are crucial for achieving desired synthetic outcomes. The presence of both a ketone and an acetate (B1210297) group necessitates careful selection of reagents to ensure regioselectivity.
The hydroxyl group, which can be obtained from the deacetylation of this compound, is often protected as a silyl (B83357) ether to prevent its interference in subsequent reactions. wikipedia.org The tert-butyldimethylsilyl (TBDMS or TBS) group is a common choice for this purpose due to its stability under a range of conditions and its selective removal. wikipedia.org
The formation of the TBDMS ether typically involves the reaction of the corresponding (4R)-4-hydroxy-2-cyclopenten-1-one with tert-butyldimethylsilyl chloride (TBDMSCl). orgsyn.org This reaction is generally carried out in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), in an inert solvent like dichloromethane. orgsyn.org The base neutralizes the hydrochloric acid generated during the reaction, while DMAP accelerates the silylation process. orgsyn.org
Table 1: Reagents and Conditions for TBDMS Ether Formation
| Reagent | Role | Typical Conditions |
| (4R)-4-Hydroxy-2-cyclopenten-1-one | Substrate | - |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylating agent | Excess |
| Triethylamine | Base | Excess |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | Catalytic amount |
| Dichloromethane | Solvent | Anhydrous |
This table summarizes the typical reagents and their roles in the formation of tert-butyldimethylsilyl ethers from the corresponding hydroxy cyclopentenone.
The resulting (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one is a versatile intermediate for further synthetic manipulations. orgsyn.org
The selective removal of the acetate group from this compound is a key transformation that unmasks the hydroxyl group for further reactions. This deacetylation can be achieved under mild conditions to avoid unwanted side reactions.
Enzymatic hydrolysis is a particularly effective method for this purpose. orgsyn.org The use of lipases, such as wheat germ lipase (B570770), in a buffered aqueous solution provides a gentle and highly selective means of cleaving the ester linkage. orgsyn.org This biocatalytic approach is advantageous as it often proceeds with high chemoselectivity and can be performed under neutral pH conditions, preserving the sensitive enone functionality. orgsyn.org The reaction is typically slow, often requiring several days to reach completion. orgsyn.org
Table 2: Conditions for Enzymatic Deacetylation
| Enzyme | Solvent System | Reaction Time |
| Wheat germ lipase | 0.05 M phosphate (B84403) buffer | 7 days |
This table outlines the conditions for the selective removal of the acetate group using an enzymatic method.
Following the hydrolysis, the resulting (4R)-(+)-hydroxy-2-cyclopenten-1-one can be isolated through extraction and purified by chromatography. orgsyn.org This hydroxy derivative serves as a crucial precursor for the silylation described previously, as well as for other functional group transformations. orgsyn.org
Functional Group Interconversions and Cyclization Reactions
The reactive nature of the enone system and the presence of the versatile acetate or a derivative hydroxyl group in this compound allow for a wide array of functional group interconversions and cyclization reactions.
The derivatized cyclopentenone can undergo reactions with isocyanates to form carbamate (B1207046) intermediates. These intermediates can then be subjected to cyclization reactions. While specific examples involving this compound and isocyanates leading to IBX-mediated cyclization are not prevalent in the provided search results, the general reactivity of similar systems suggests this possibility. IBX (2-iodoxybenzoic acid) is a powerful and selective oxidizing agent often used to facilitate cyclization reactions by promoting the formation of new bonds. nih.govresearchgate.net In a hypothetical scenario, an N-aryl or N-alkyl carbamate derived from the corresponding hydroxy cyclopentenone could undergo an intramolecular C-H amination or a similar oxidative cyclization in the presence of IBX to form a bicyclic system.
The allylic position of the cyclopentenone ring system is susceptible to alkylation reactions. While direct allylic alkylation of this compound itself is not detailed in the search results, the derivatized silyl ether, (4R)-(+)-tert-butyldimethylsiloxy-2-cyclopenten-1-one, is a common substrate for such transformations. These reactions typically proceed via the formation of an enolate, which then acts as a nucleophile to attack an alkylating agent. The stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of the alkylation.
Bromination of the cyclopentenone ring followed by an elimination reaction can be a strategic approach to introduce further unsaturation or to functionalize the ring at different positions. The process typically involves the addition of bromine across the double bond, followed by base-induced elimination of hydrogen bromide. This can lead to the formation of a cyclopentadienone system or other rearranged products depending on the reaction conditions and the substitution pattern of the starting material. These types of reactions are fundamental in organic synthesis for modifying cyclic systems. youtube.com
Stereoselective Modifications and Enantiomeric Interconversions
This compound is a valuable chiral building block in organic synthesis, prized for the stereochemical information encoded in its structure. The existing stereocenter at the C4 position can direct the stereochemical outcome of subsequent chemical modifications, enabling the synthesis of complex, stereochemically defined molecules. Research in this area has largely focused on reactions that proceed with high diastereoselectivity, leveraging the resident chirality of the molecule.
A primary avenue for the stereoselective modification of the broader class of 4-substituted-2-cyclopentenones is through enzymatic reactions. These biocatalytic transformations are renowned for their high degree of stereospecificity. For instance, the enzymatic hydrolysis of the enantiomeric (4R)-(+)-acetoxy-2-cyclopenten-1-one provides a clear precedent for stereoselective modification. orgsyn.org In a well-documented procedure, wheat germ lipase is used to selectively hydrolyze the acetate group of the (4R)-enantiomer to furnish (4R)-(+)-hydroxy-2-cyclopenten-1-one. orgsyn.org This transformation proceeds under mild conditions and demonstrates the potential for enzymes to differentiate between enantiomers or to effect modifications with high stereocontrol. While this specific example details the reaction on the (4R)-enantiomer, the principle is directly applicable to kinetic resolutions of racemic mixtures of 4-acetoxy-2-cyclopenten-1-one, where one enantiomer would be selectively hydrolyzed while the other remains, allowing for their separation.
The following table details the conditions for the enzymatic hydrolysis of the (4R)-enantiomer, illustrating a key type of stereoselective modification in this class of compounds.
Table 1: Enzymatic Hydrolysis of (4R)-(+)-Acetoxy-2-cyclopenten-1-one orgsyn.org
| Parameter | Condition |
| Substrate | (4R)-(+)-Acetoxy-2-cyclopenten-1-one |
| Reagent | Wheat germ lipase |
| Solvent | 0.05 M Phosphate Buffer |
| Temperature | Room Temperature |
| Product | (4R)-(+)-Hydroxy-2-cyclopenten-1-one |
Another significant area of stereoselective modification involves conjugate additions to the enone system. The stereocenter at C4 is capable of directing the approach of incoming nucleophiles. In related systems, such as unprotected 4-hydroxy-2-cyclopentenones, the hydroxyl group has been shown to direct the conjugate addition of organolithium reagents. arkat-usa.org This substrate control, where the existing chiral center dictates the stereochemistry of the newly formed one, is a cornerstone of asymmetric synthesis. By analogy, the C4-acetoxy group in this compound can influence the facial selectivity of additions to the double bond, leading to the formation of one diastereomer in preference to the other. These diastereoselective reactions are critical in the synthesis of complex natural products like prostaglandins (B1171923), where the stereochemistry of multiple centers must be precisely controlled. orgsyn.org
Regarding enantiomeric interconversions, direct inversion of the C4 stereocenter of this compound to its (4R)-counterpart is not a commonly reported strategy. The synthetic community has largely favored methods that establish the desired stereochemistry from the outset, either from chiral pool starting materials or through asymmetric synthesis. orgsyn.org For example, both enantiomers of 4-acetoxy-2-cyclopenten-1-one can be accessed from a common precursor, (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate, underscoring the strategic preference for stereodivergent synthesis over enantiomeric interconversion. orgsyn.org
The following table summarizes the key approaches to stereoselective control involving this cyclopentenone scaffold.
Table 2: Approaches to Stereoselective Control
| Method | Description | Typical Application |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture, often hydrolysis of an ester. | Separation of enantiomers; Synthesis of enantiopure hydroxy-cyclopentenones. |
| Substrate-Controlled Diastereoselective Addition | The existing stereocenter directs the stereochemical outcome of an addition reaction. | Introduction of new stereocenters with a defined relationship to the existing one (e.g., in prostaglandin (B15479496) synthesis). |
| Stereodivergent Synthesis | Synthesis of either enantiomer from a common chiral precursor. | Access to both (4S) and (4R) enantiomers for use as chiral building blocks. |
Mechanistic and Theoretical Studies Pertaining to 4s 4 Acetoxy 2 Cyclopenten 1 One
Reaction Mechanism Elucidation in Synthesis Pathways
Understanding the intricate mechanisms of the synthetic routes to (4S)-4-acetoxy-2-cyclopenten-1-one is crucial for optimizing reaction conditions and achieving high yields and purity.
A key step in the synthesis of this compound involves the oxidation of the corresponding secondary alcohol, (1R,4S)-4-hydroxy-2-cyclopentenyl acetate (B1210297). A commonly employed reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). masterorganicchemistry.comchemistrysteps.comwikipedia.org The mechanism of PCC oxidation of a secondary alcohol proceeds through a series of well-defined steps. numberanalytics.comyoutube.com
The reaction initiates with the nucleophilic attack of the hydroxyl group of the alcohol onto the chromium atom of PCC. This is followed by a proton transfer, leading to the formation of a chromate (B82759) ester intermediate. masterorganicchemistry.comchemistrysteps.com The final step involves an E2-like elimination reaction where a base, such as pyridine (B92270) present in the reaction medium, abstracts the proton from the carbon bearing the oxygen. This results in the formation of the carbon-oxygen double bond of the ketone and the reduction of Cr(VI) to a Cr(IV) species. chemistrysteps.comyoutube.com The anhydrous conditions of the PCC oxidation are critical to prevent over-oxidation of the product. chemistrysteps.comrdd.edu.iq
Table 1: Mechanistic Steps in the PCC Oxidation of (1R,4S)-4-hydroxy-2-cyclopentenyl acetate
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of the alcohol's oxygen on the chromium atom of PCC. | Protonated chromate ester |
| 2 | Proton transfer from the oxygen to a base (e.g., pyridine). | Chromate ester intermediate |
| 3 | E2 elimination: abstraction of the α-proton by a base, formation of the C=O bond, and cleavage of the O-Cr bond. | This compound |
This table outlines the generally accepted mechanism for the oxidation of a secondary alcohol by PCC.
The control of regio- and stereoselectivity is paramount in the synthesis and subsequent reactions of chiral molecules like this compound. A powerful strategy to achieve high stereoselectivity is through enzymatic kinetic resolution. nih.govacs.org
Lipases are widely used enzymes for the stereoselective hydrolysis of esters. researchgate.netnih.govresearchgate.net In the context of this compound, a racemic mixture of 4-acetoxy-2-cyclopenten-1-one can be resolved through enantioselective hydrolysis catalyzed by a lipase (B570770), such as wheat germ lipase. nih.gov The enzyme selectively hydrolyzes one enantiomer, for instance, the (4R)-acetate, to the corresponding alcohol, leaving the desired this compound unreacted and in high enantiomeric excess. This stereochemical control is dictated by the specific interactions between the substrate and the chiral active site of the enzyme. nih.govresearchgate.net
The regioselectivity in reactions involving this compound is also a critical aspect, particularly in conjugate addition reactions to the enone system. The presence of the acetoxy group at the C4 position can influence the approach of nucleophiles, directing them to either the C5 or C2 position.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have emerged as indispensable tools for gaining deeper insights into the structural and reactive properties of molecules like this compound.
The cyclopentene (B43876) ring is known to be flexible and can adopt various conformations, such as the envelope and twist forms. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to determine the relative energies of these conformers and predict the most stable geometry of this compound and its derivatives. digitellinc.commdpi.comfrontiersin.org
Conformational analysis helps in understanding how the substituents on the cyclopentene ring influence its shape and, consequently, its reactivity. For instance, the orientation of the acetoxy group (axial or equatorial-like) can affect the accessibility of the carbonyl group and the double bond to incoming reagents. By modeling the conformational landscape, it is possible to predict the stereochemical outcome of reactions, such as diastereoselective additions to the enone. sapub.org
Table 2: Common Computational Methods for Conformational Analysis
| Method | Description | Application |
| Molecular Mechanics (MM) | Uses classical force fields to estimate the potential energy of a molecule. | Rapid screening of a large number of conformers. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule. | Accurate determination of conformational energies and geometries. digitellinc.commdpi.com |
| Ab initio methods | Quantum mechanical methods based on first principles without empirical parameters. | High-accuracy calculations for smaller systems. researchgate.net |
This table summarizes common computational techniques used to study molecular conformations.
Computational simulations of reaction pathways provide a molecular-level understanding of reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies. mdpi.com
For the synthesis of this compound, DFT calculations can be used to model the PCC oxidation of the precursor alcohol. Such simulations can elucidate the structure of the transition state for the hydride transfer step and quantify the energy barrier for the reaction. This information is valuable for understanding the reaction kinetics and for designing more efficient catalysts or reaction conditions. While specific simulations for this exact reaction may not be widely published, the methodology is well-established for similar organic transformations. acs.org
In the context of the enzymatic resolution of 4-acetoxy-2-cyclopenten-1-one, molecular modeling plays a crucial role in understanding the origin of stereoselectivity. nih.gov The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. researchgate.netresearchgate.net
Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of both the (4S) and (4R) enantiomers of acetoxy-2-cyclopenten-1-one into the active site of a lipase. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the enzyme. The enantiomer that forms a more stable and productive binding complex (i.e., one that leads to a lower energy transition state for hydrolysis) will be the one that is preferentially hydrolyzed. researchgate.net This understanding can guide the rational design of mutant enzymes with enhanced activity or altered stereoselectivity for specific substrates. nih.gov
Table 3: Key Amino Acid Residues in Lipase Catalysis
| Residue | Role in Catalysis |
| Serine | Acts as the nucleophile, attacking the carbonyl carbon of the ester. researchgate.net |
| Histidine | Acts as a general base, accepting a proton from serine to increase its nucleophilicity, and later as a general acid. researchgate.net |
| Aspartate/Glutamate | Stabilizes the positive charge on the protonated histidine residue. researchgate.net |
This table highlights the roles of the catalytic triad residues in the hydrolysis of esters by lipases.
Analytical Techniques in Research and Quality Control of 4s 4 Acetoxy 2 Cyclopenten 1 One and Its Derivatives
Spectroscopic Methods for Structure Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools used to confirm the identity and structure of (4S)-4-acetoxy-2-cyclopenten-1-one by providing detailed information about its carbon-hydrogen framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds. researchgate.net For the enantiomer, (4R)-(+)-acetoxy-2-cyclopenten-1-one, which provides identical spectral data to the (4S) form, detailed ¹H and ¹³C NMR data have been recorded. orgsyn.org The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. orgsyn.orgethernet.edu.et
Table 1: NMR Spectral Data for (4R)-(+)-Acetoxy-2-cyclopenten-1-one in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹³C NMR | 204.7 | Ketone Carbonyl (C=O) |
| 170.3 | Ester Carbonyl (C=O) | |
| 158.8 | Alkene Carbon | |
| 136.9 | Alkene Carbon | |
| 71.9 | Carbon bearing Acetoxy group | |
| 40.9 | Methylene (B1212753) Carbon (CH₂) | |
| 20.7 | Acetyl Methyl Carbon (CH₃) | |
| ¹H NMR | 7.53 (dd, 1H, J = 2.4, 5.7) | Vinylic Proton |
| 6.29 (dd, 1H, J = 1.3, 5.7) | Vinylic Proton | |
| 5.81 (m, 1H) | Proton at C4 | |
| 2.78 (dd, 1H, J = 6.4, 18.7) | Methylene Proton | |
| 2.29 (dd, 1H, J = 2.2, 18.7) | Methylene Proton | |
| 2.06 (s, 3H) | Acetyl Protons |
Source: Organic Syntheses, 1996. orgsyn.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. vanderbilt.edu The IR spectrum of (4R)-(+)-acetoxy-2-cyclopenten-1-one shows characteristic absorption bands that confirm the presence of the ketone, ester, and alkene functionalities. orgsyn.org
Table 2: IR Absorption Bands for (4R)-(+)-Acetoxy-2-cyclopenten-1-one in CHCl₃
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 1740 | Ester Carbonyl (C=O) Stretch |
| 1720 | α,β-Unsaturated Ketone (C=O) Stretch |
| 1600 | Alkene (C=C) Stretch |
Source: Organic Syntheses, 1996. orgsyn.org
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., TLC, HPLC, GC)
Chromatographic methods are essential for separating components in a mixture, thereby assessing the purity and, crucially for chiral compounds, the enantiomeric excess (e.e.). Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely utilized.
Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction. For instance, during the synthesis of (4R)-(+)-acetoxy-2-cyclopenten-1-one from its corresponding alcohol precursor, TLC can effectively distinguish between the starting material and the product based on their different polarities. orgsyn.org
High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, is a powerful technique for separating enantiomers and thus determining the enantiomeric excess of chiral compounds. It offers high resolution and sensitivity for accurate quantification.
Gas Chromatography (GC) is another key technique for purity assessment, especially for volatile compounds. Chiral GC columns, which contain a chiral stationary phase, can be used to separate enantiomers. gcms.cz The assay for related chiral building blocks, such as (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol, is determined by GC, indicating its utility for analyzing the purity and enantiomeric composition of these types of compounds. sigmaaldrich.comsigmaaldrich.com
The determination of optical purity can also be achieved indirectly by NMR. This involves converting the enantiomeric mixture into diastereomeric esters using a chiral derivatizing agent, such as (+)-α-methoxy-α-trifluoromethylphenylacetic acid. The resulting diastereomers can then be distinguished and quantified by NMR. researchgate.net
Table 3: Chromatographic Methods and Their Applications
| Technique | Application | Key Findings/Use Case |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Used to follow the oxidation of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297) to (4R)-(+)-acetoxy-2-cyclopenten-1-one. orgsyn.org |
| Gas Chromatography (GC) | Purity and Enantiomer Analysis | Used to determine the assay (≥98.0% sum of enantiomers) for the related precursor (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol. sigmaaldrich.com |
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. springernature.com While routine diffraction experiments reveal the relative configuration of stereocenters, assigning the absolute configuration requires the presence of an atom that exhibits anomalous scattering. thieme-connect.de
For chiral molecules like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. nih.gov If the molecule itself does not crystallize well, it can be converted into a crystalline derivative. Another approach is co-crystallization with a chiral reference of a known absolute configuration. thieme-connect.denih.gov The known configuration of the reference allows the unambiguous assignment of the unknown configuration in the co-crystal structure. thieme-connect.de This powerful technique provides unequivocal proof of the molecule's stereochemistry, which is vital for its use in stereoselective synthesis.
Future Research Directions and Emerging Applications of 4s 4 Acetoxy 2 Cyclopenten 1 One
Development of Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency
The demand for enantiomerically pure (4S)-4-acetoxy-2-cyclopenten-1-one and related chiral cyclopentenones has spurred significant research into more efficient and sustainable synthetic methods. Future efforts are concentrated on overcoming the limitations of classical resolutions and developing novel catalytic systems that offer high stereoselectivity, yield, and atom economy.
Transition metal catalysis also presents a fertile ground for innovation. Gold-catalyzed tandem reactions, for instance, have emerged as a powerful tool for the efficient construction of the cyclopentenone core from acyclic precursors like enynyl acetates through a cascade of 3,3-rearrangement and Nazarov cyclization. nih.govclevelandclinic.org Research is ongoing to develop more robust and versatile gold catalysts, as well as catalysts based on other transition metals, that can tolerate a wider range of functional groups and provide even higher levels of stereocontrol. The development of catalytic asymmetric variants of these reactions is a particularly active area of investigation.
Furthermore, methodologies such as ring-closing metathesis (RCM) are being refined to provide stereodivergent access to various substituted 4-hydroxycyclopentenones. nih.gov By strategically placing stereocenters in the acyclic precursor, RCM allows for the synthesis of a diverse set of chiral cyclopentenone building blocks. Future work in this area will likely involve the development of new ruthenium and molybdenum catalysts with enhanced activity and selectivity for these transformations.
A summary of key synthetic strategies and their future research focus is presented below.
| Synthetic Strategy | Core Reaction/Concept | Future Research Focus |
| Chemoenzymatic Synthesis | Enzymatic resolution/desymmetrization of meso-precursors. | Enzyme engineering for improved efficiency and stability; development of one-pot tandem processes. nih.govnih.gov |
| Transition Metal Catalysis | Gold(I)-catalyzed tandem 3,3-rearrangement/Nazarov cyclization of enynyl acetates. | Development of more robust catalysts; expansion of substrate scope; asymmetric variants. nih.govclevelandclinic.org |
| Ring-Closing Metathesis (RCM) | Cyclization of acyclic diene precursors. | Design of new, highly active, and selective metathesis catalysts; stereodivergent synthesis of analogs. nih.gov |
Exploration of New Biological Activities and Therapeutic Applications of Derived Compounds
The primary driver for the synthesis of this compound has historically been its utility as a precursor to prostaglandins (B1171923). sigmaaldrich.comsigmaaldrich.com Prostaglandins are a class of lipid compounds with a vast range of physiological functions and therapeutic applications. Synthetic prostaglandin (B15479496) analogs derived from chiral cyclopentenones are used in the treatment of various conditions. nih.govclevelandclinic.orgnumberanalytics.com
The established therapeutic applications of prostaglandins suggest a clear path for future research: the synthesis and evaluation of novel prostaglandin analogs derived from this compound. By modifying the side chains and core structure, researchers aim to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. For example, research into J-type prostaglandins, which can be synthesized from A-type prostaglandin precursors via a nih.govclevelandclinic.org sigmatropic rearrangement, opens up new avenues for drug discovery. nih.gov
Beyond prostaglandins, this compound is a versatile starting material for other classes of biologically active molecules. It serves as a building block for the synthesis of carbocyclic nucleosides , which are known for their antiviral and anticancer properties. sigmaaldrich.comsigmaaldrich.com Future research will likely focus on creating libraries of novel carbocyclic nucleoside analogs to screen for new therapeutic activities. Additionally, this chiral synthon is used to prepare azasugar analogs , a class of compounds that are potent glycosidase inhibitors with potential applications in the treatment of diabetes, viral infections, and lysosomal storage diseases. sigmaaldrich.com
The cyclopentenone motif itself is present in numerous natural products with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This suggests that derivatives of this compound, beyond those that are direct prostaglandin precursors, could possess inherent biological activity. A key future direction is the systematic synthesis and biological screening of novel compounds derived from this versatile building block to identify new lead compounds for drug development.
| Compound Class Derived from this compound | Therapeutic Area/Potential Application |
| Prostaglandin Analogs | Glaucoma, Labor Induction, Pulmonary Hypertension, Cardiovascular Disease. nih.govclevelandclinic.orgnumberanalytics.comwikipedia.orgogmagazine.org.au |
| Carbocyclic Nucleosides | Antiviral, Anticancer therapies. sigmaaldrich.comsigmaaldrich.com |
| Azasugar Analogs | Diabetes, Antiviral, Lysosomal Storage Diseases. sigmaaldrich.com |
| Novel Cyclopentenone Derivatives | Anti-inflammatory, Antimicrobial, Antitumor activities. |
Advancements in Stereocontrol and Asymmetric Catalysis in Complex Molecule Synthesis
The synthesis of complex molecules, particularly natural products, often requires the precise installation of multiple stereocenters. This compound provides a chiral scaffold upon which further stereochemical complexity can be built. Future research is heavily invested in developing new catalytic methods that leverage the inherent chirality of this building block to achieve exceptional levels of stereocontrol in subsequent transformations.
The compound is a key starting material in the total synthesis of numerous complex natural products. Its application in synthesizing molecules like the brefeldin intermediate, spinosyn A analogs, and strychnine (B123637) highlights its versatility. chemicalbook.comsigmaaldrich.com Future advancements will see its incorporation into the synthesis of even more intricate and challenging molecular targets. This will be enabled by the continued development of powerful synthetic methods, including new asymmetric catalytic reactions for C-C and C-heteroatom bond formation.
Research into stereodivergent synthesis is another critical direction. The ability to access not just one, but all possible stereoisomers of a complex molecule is crucial for structure-activity relationship studies in drug discovery. By employing different catalysts or reaction conditions, chemists can selectively steer the stereochemical outcome of reactions involving derivatives of this compound. For example, stereodivergent routes to protected 4-hydroxycyclopentenones have been developed using methods like Noyori reduction and ring-closing metathesis, providing access to either enantiomeric series from a common precursor. nih.gov
The table below highlights some complex molecules synthesized using this chiral building block, illustrating the level of stereochemical control achievable.
| Target Molecule/Intermediate | Synthetic Strategy Highlight |
| Bartlett's Brefeldin Intermediate | Total synthesis utilizing the chiral cyclopentenone core. chemicalbook.com |
| Spinosyn A Analogs | Application of the chiral building block in constructing the complex macrolide structure. chemicalbook.com |
| (+)-7-Deaza-5′-noraristeromycin | Stereocontrolled synthesis of a carbocyclic nucleoside analog. chemicalbook.com |
| (±) Strychnine and the Wieland-Gumlich Aldehyde | Use as a key chiral precursor in a landmark total synthesis. chemicalbook.com |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (4S)-4-Acetoxy-2-cyclopenten-1-one, and how can reaction conditions be optimized for reproducibility?
- Methodology : Start with cyclopentenone precursors and employ enantioselective acetylation. Key variables include catalyst choice (e.g., lipases or chiral Lewis acids), solvent polarity, and temperature control. For example, analogs like 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one (CAS 17622-46-7) use Pd-catalyzed asymmetric reactions with >90% enantiomeric excess (ee) under anhydrous conditions . Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) and purify via flash chromatography.
- Data Optimization : Use factorial design (e.g., 2³ experiments) to test solvent (THF vs. DCM), catalyst loading (5–10 mol%), and temperature (0°C vs. rt). Compare yields and ee via chiral HPLC (e.g., Chiralpak AD-H column).
Q. How do stereochemical configurations influence the reactivity of this compound in Diels-Alder reactions?
- Methodology : Test dienophiles (e.g., maleic anhydride) under thermal (80°C) vs. Lewis acid-catalyzed (e.g., SnCl₄) conditions. Compare endo/exo selectivity via ¹H NMR (coupling constants) and X-ray crystallography. Structural analogs like (1R,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS 102679-78-7) show axial chirality impacts regioselectivity .
- Key Metrics : Calculate diastereomeric ratios (dr) and transition-state energies via DFT (B3LYP/6-31G* level).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on the compound’s conformational stability?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze acetoxy group rotation barriers. Compare with NMR NOE data to validate low-energy conformers. Studies on cyclohexenone derivatives (e.g., 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one) reveal solvent-dependent ring puckering .
- Data Reconciliation : Use QM/MM hybrid models to correlate computed ΔG with experimental DSC (differential scanning calorimetry) results. Address discrepancies by refining force-field parameters (e.g., torsional angles) .
Q. What strategies mitigate racemization during derivatization of this compound for pharmaceutical intermediates?
- Methodology : Avoid protic solvents and high temperatures. Use mild acylating agents (e.g., Ac₂O/DMAP in DCM at –20°C). Analogous studies on (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline show chiral stability via low-temperature crystallography .
- Validation : Track ee degradation kinetics using polarimetry or chiral GC-MS. Apply Eyring plots to determine activation energy (ΔH‡) for racemization.
Q. How can conflicting spectral data (e.g., IR carbonyl stretches vs. DFT predictions) be systematically addressed?
- Methodology : Reconcile IR (1700–1750 cm⁻¹) and computational (harmonic vs. anharmonic approximations) results using solvent correction models. For example, cyclohexenone analogs show solvent shifts up to 15 cm⁻¹ in DMSO vs. gas phase .
- Protocol : Run VCD (vibrational circular dichroism) to resolve enantiomer-specific signals. Cross-validate with X-ray structures of crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
